3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid
Description
3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid (CAS: 872107-94-3) is a heterocyclic compound featuring a 2,3-dihydro-1,3,4-oxadiazol-2-one core substituted with a thiophen-2-yl group at position 5 and a propanoic acid moiety at position 2. Its molecular formula is C₉H₈N₂O₃S, with a molar mass of 224.24 g/mol .
Properties
IUPAC Name |
3-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c12-7(13)3-4-11-9(14)15-8(10-11)6-2-1-5-16-6/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQCFXRTKFZAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)O2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196470 | |
| Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872107-94-3 | |
| Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872107-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with ethyl acetoacetate under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines, depending on the specific reaction pathway.
Substitution: Halogenated derivatives or other substituted thiophenes.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has shown that compounds with oxadiazole structures exhibit significant antimicrobial properties. For instance:
- Mechanism : The oxadiazole ring can interact with bacterial cell membranes or inhibit vital enzymes, leading to bacterial cell death.
- Efficacy : Studies have reported effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds often range from 0.004 to 0.06 mg/mL against pathogens like Escherichia coli and Staphylococcus aureus .
2. Anticancer Properties
The anticancer potential of this compound is linked to its ability to inhibit specific enzymes involved in DNA synthesis:
- Target Enzymes : Thymidylate synthase (TS) is a key target in cancer therapy due to its role in nucleotide synthesis.
- Inhibition Studies : Compounds similar to 3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid have demonstrated IC50 values ranging from 0.47 µM to 1.4 µM against TS proteins . This suggests a promising avenue for developing anticancer agents.
Agricultural Applications
1. Pesticidal Activity
The thiophene and oxadiazole components contribute to the compound's potential as a pesticide:
- Fungicidal Properties : Research indicates that derivatives can inhibit fungal growth effectively, making them suitable for agricultural applications in crop protection.
Synthetic Applications
1. Intermediate in Organic Synthesis
The unique structure of this compound allows it to serve as an intermediate in the synthesis of more complex organic molecules:
- Reactivity : The functional groups present can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of derivatives based on the oxadiazole structure:
Mechanism of Action
The biological activity of 3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid is primarily due to its ability to interact with specific molecular targets. The oxadiazole ring can form hydrogen bonds with enzymes or receptors, while the thiophene moiety can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related oxadiazole and thiophene-containing derivatives, emphasizing key differences in substituents, ring systems, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Isomerism: The target compound and its 1,3,4-oxadiazole isomer (thiophen-3-yl) share identical molecular formulas but differ in thiophene substitution position. The 2-yl substitution in the target compound may enhance π-π stacking interactions in biological systems compared to the 3-yl variant .
Bioactivity vs. Structural Complexity: Compound 34d (), a 1,3,4-oxadiazole-2-thione derivative with naphthyl and sulfonamide groups, exhibits potent antitubercular activity. Its larger structure and thione group (vs. oxo in the target compound) contribute to enhanced target binding but lower solubility .
Functional Group Influence: Fluazifop () shares the propanoic acid moiety but incorporates a trifluoromethylpyridinyloxy group, highlighting how non-heterocyclic substituents can tailor compounds for specific applications (e.g., herbicides vs. antimicrobials) .
Physicochemical Properties: The target compound’s molar mass (224.24 g/mol) and polar propanoic acid group suggest moderate solubility in aqueous media, whereas the antitubercular Compound 34d’s higher mass (692.84 g/mol) and lipophilic groups may limit bioavailability .
Biological Activity
3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid is a heterocyclic compound notable for its diverse biological activities. This compound features an oxadiazole ring fused with a thiophene moiety, which enhances its potential as a bioactive molecule. Recent studies have focused on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 240.23 g/mol. The compound's structure is characterized by the presence of an oxadiazole ring and a thiophene group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
1. Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes such as kinases, which play significant roles in cellular signaling pathways. This inhibition can lead to altered cellular functions and contribute to the compound's therapeutic effects.
2. Antimicrobial Activity: The compound exhibits notable antimicrobial properties against various bacterial and fungal strains. Studies indicate that it can inhibit the growth of pathogens effectively .
3. Anti-inflammatory Effects: Compounds containing oxadiazole rings are often explored for their anti-inflammatory potential, making this compound a candidate for further research in inflammatory conditions .
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings:
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that it effectively inhibited bacterial growth at concentrations ranging from 15 to 30 µM. This suggests potential applications in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Properties
Research involving RAW 264.7 macrophages demonstrated that treatment with this compound significantly reduced nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent. This finding aligns with the known effects of similar oxadiazole-containing compounds .
Case Study 3: Antitumor Activity
In vitro studies on K562 leukemia cells revealed an IC50 value of approximately 83 µM for the compound, suggesting moderate antitumor activity compared to established chemotherapeutics like doxorubicin. Further investigations are warranted to explore its mechanisms and enhance efficacy .
Q & A
Basic: What synthetic methodologies are established for preparing 3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid?
Answer:
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of thiophene-2-carbaldehyde derivatives with hydrazine derivatives to form the oxadiazole core. For example, analogous compounds are synthesized via refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization for purification . Key steps include:
- Cyclization : Formation of the 1,3,4-oxadiazole ring under acidic conditions.
- Functionalization : Introduction of the propanoic acid moiety via alkylation or substitution reactions.
- Purification : Recrystallization from solvents like methanol or acetic acid to ensure purity.
Basic: What analytical techniques are recommended to confirm the structural integrity and purity of this compound?
Answer:
Researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and ring systems (e.g., thiophene protons at δ 6.8–7.5 ppm and oxadiazole carbonyl signals at δ 160–170 ppm) .
- Infrared Spectroscopy (IR) : Detection of characteristic bands (e.g., C=O stretch at ~1700 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- Elemental Analysis : To validate empirical formula and purity (>95% by HPLC) .
Advanced: How can computational chemistry optimize reaction pathways for synthesizing this compound?
Answer:
Computational tools, such as quantum chemical reaction path searches, predict energetically favorable intermediates and transition states. For instance:
- ICReDD’s Approach : Combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent choice, temperature) .
- Machine Learning : Identifies correlations between reaction variables (e.g., catalyst loading, pH) and yield.
- Case Study : A 30% reduction in synthesis time was achieved for analogous thiazolidinone derivatives by simulating substituent effects on cyclization efficiency .
Advanced: How should researchers address contradictions in reported biological activities of structurally similar oxadiazole derivatives?
Answer:
Contradictions may arise from differences in assay conditions or substituent effects. To resolve:
Standardize Assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds.
Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of derivatives with systematic substituent variations (e.g., thiophene vs. phenyl groups).
Mechanistic Studies : Employ techniques like surface plasmon resonance (SPR) to quantify target binding affinity .
Basic: What are the critical storage conditions to ensure compound stability?
Answer:
- Short-Term : Store at -4°C in airtight, light-protected vials (1–2 weeks).
- Long-Term : Maintain at -20°C under inert gas (N2 or Ar) to prevent oxidation or hydrolysis of the oxadiazole ring .
- Solubility Note : Dissolve in DMSO for biological assays, but avoid repeated freeze-thaw cycles.
Advanced: What strategies mitigate low yields in the final cyclization step of the synthesis?
Answer:
Low yields often result from competing side reactions (e.g., ring-opening or dimerization). Mitigation strategies include:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition .
Advanced: How does the thiophene moiety influence the compound’s reactivity in electrophilic substitution reactions?
Answer:
The electron-rich thiophene ring directs electrophiles to the α-positions (C3 and C5). For example:
- Nitration : Occurs preferentially at C5 of the thiophene, confirmed by NMR .
- Sulfonation : Requires milder conditions (e.g., H2SO4 at 0°C) to avoid ring degradation.
- Impact on Bioactivity : Thiophene’s electron density enhances π-π stacking with aromatic residues in enzyme active sites .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to manage volatile reagents (e.g., acetic acid).
- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .
Advanced: What in-silico tools predict the pharmacokinetic properties of this compound?
Answer:
- SwissADME : Predicts logP (lipophilicity), bioavailability, and blood-brain barrier permeability based on the compound’s structure.
- Molecular Dynamics (MD) Simulations : Assess membrane permeability and metabolic stability (e.g., CYP450 interactions) .
- Case Study : A thiazole analog showed improved oral bioavailability predicted by docking studies, later validated in vivo .
Advanced: How can researchers design derivatives to enhance the compound’s metabolic stability?
Answer:
- Bioisosteric Replacement : Substitute the labile oxadiazole ring with 1,2,4-triazole to reduce hydrolysis.
- Prodrug Approach : Esterify the carboxylic acid group to improve absorption, with enzymatic cleavage in vivo.
- Deuterium Labeling : Replace hydrogen atoms at metabolically vulnerable positions (e.g., α to carbonyl groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
